7-(3-ethoxy-4-propoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(3-ethoxy-4-propoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as ethoxy, propoxy, fluorophenyl, hydroxy, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxy-4-propoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.
Introduction of Functional Groups: The ethoxy, propoxy, and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides and aryl halides.
Hydroxylation and Carbonitrile Formation: The hydroxyl group is introduced through oxidation reactions, while the carbonitrile group is typically formed through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzyme active sites or receptor binding sites. The thiazole and pyridine rings may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-ethoxy-4-methoxyphenyl)-3-(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 7-(3-ethoxy-4-propoxyphenyl)-3-(4-bromophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Uniqueness
The unique combination of functional groups in 7-(3-ethoxy-4-propoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile imparts specific chemical properties that may not be present in similar compounds. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability.
Properties
Molecular Formula |
C25H25FN2O4S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-(3-ethoxy-4-propoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C25H25FN2O4S/c1-3-11-32-21-10-5-16(12-22(21)31-4-2)19-13-23(29)28-24(20(19)14-27)33-15-25(28,30)17-6-8-18(26)9-7-17/h5-10,12,19,30H,3-4,11,13,15H2,1-2H3 |
InChI Key |
BBBUTUJKLPNVQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O)OCC |
Origin of Product |
United States |
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